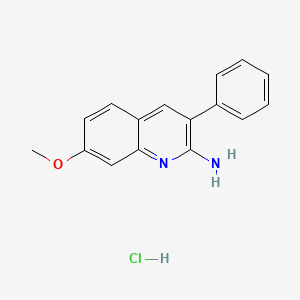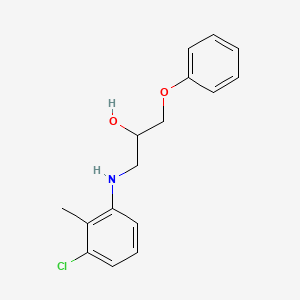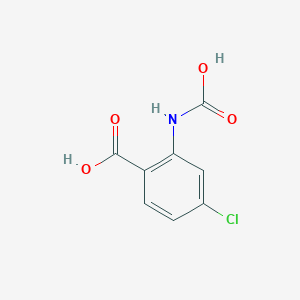
Methyl 3-benzamido-2,2-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-benzamido-2,2-dimethylbutanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide and is characterized by the presence of a benzamido group attached to a dimethylbutanoate moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-benzamido-2,2-dimethylbutanoat beinhaltet typischerweise die Reaktion von 3-Amino-2,2-dimethylbutansäure mit Benzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) unter kontrollierten Temperaturbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-3-benzamido-2,2-dimethylbutanoat kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3-benzamido-2,2-dimethylbutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Benzamidgruppe in ein Amin umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Benzamidgruppe oder der Estergruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) und Salzsäure (HCl) werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Benzamid- oder Esterderivaten.
Wissenschaftliche Forschungsanwendungen
Methyl-3-benzamido-2,2-dimethylbutanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Erforscht auf seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmakologisches Mittel.
Industrie: In der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-benzamido-2,2-dimethylbutanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Benzamidgruppe kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Estergruppe kann hydrolysiert werden, wodurch aktive Metaboliten freigesetzt werden, die biologische Wirkungen ausüben. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab .
Wirkmechanismus
The mechanism of action of methyl 3-benzamido-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The benzamido group can interact with enzymes and receptors, modulating their activity. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-benzamido-2,2-dimethylbutanoat
- Methyl-3-acetoxy-2-methylbenzamid
- Methyl-2,2-dimethylbutanoat
Einzigartigkeit
Methyl-3-benzamido-2,2-dimethylbutanoat ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
CAS-Nummer |
918409-37-7 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl 3-benzamido-2,2-dimethylbutanoate |
InChI |
InChI=1S/C14H19NO3/c1-10(14(2,3)13(17)18-4)15-12(16)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,16) |
InChI-Schlüssel |
UHAWZXMPAQXOLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C(=O)OC)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
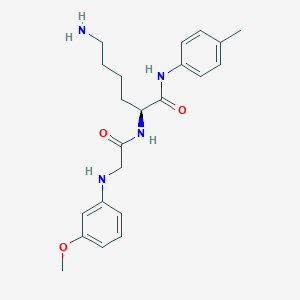
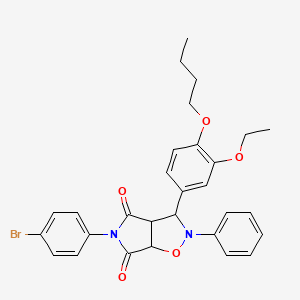
![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
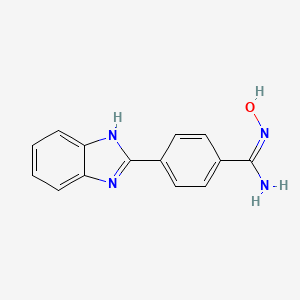
![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)
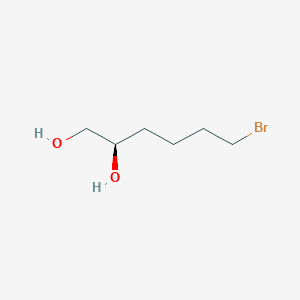
![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)
